molecular formula C14H15NO2S B506660 1-Naphthalen-2-ylsulfonylpyrrolidine CAS No. 111659-88-2

1-Naphthalen-2-ylsulfonylpyrrolidine

Cat. No.: B506660
CAS No.: 111659-88-2
M. Wt: 261.34g/mol
InChI Key: QVAQDBIMJPJMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-2-ylsulfonylpyrrolidine is a chemical compound designed for research and development applications, particularly as a versatile building block in medicinal chemistry . Its structure incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in drug discovery due to its ability to efficiently explore three-dimensional pharmacophore space and influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The naphthalene-2-sulfonyl moiety attached to the ring nitrogen is a common feature in compounds with biological activity, often contributing to target affinity and selectivity. For instance, structurally related naphthalenesulfonyl pyrrolidine derivatives have been investigated in patented research for their potential as inhibitors of metalloproteases, which are enzymes involved in a range of disease pathways . Similarly, other patented compounds featuring the naphthalen-2-ylsulfonyl group have been designed and evaluated as antagonists for central nervous system targets . Researchers can utilize this compound to synthesize novel molecules for probing biological systems or developing new therapeutic agents. It is supplied as a high-purity solid for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111659-88-2

Molecular Formula

C14H15NO2S

Molecular Weight

261.34g/mol

IUPAC Name

1-naphthalen-2-ylsulfonylpyrrolidine

InChI

InChI=1S/C14H15NO2S/c16-18(17,15-9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2

InChI Key

QVAQDBIMJPJMDG-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

  • Pyrrolidine Derivatives :
    Fluorolintane isomers () share the pyrrolidine core but substitute it with fluorophenyl and phenethyl groups. Unlike 1-Naphthalen-2-ylsulfonylpyrrolidine, these lack the sulfonyl-naphthalene system, resulting in distinct pharmacological profiles due to altered lipophilicity and steric bulk.
  • Naphthalene Derivatives: 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (): Features a propenone bridge between naphthalene and pyridine. The absence of sulfonyl and pyrrolidine groups reduces hydrogen-bonding capacity compared to the target compound.

Substituent Effects

  • Sulfonyl vs. Nitro Groups :
    The sulfonyl group in this compound enhances solubility in polar solvents and stabilizes negative charge, unlike the nitro group in 1-Nitronaphthalene, which primarily deactivates the aromatic ring toward electrophilic substitution .
  • Positional Isomerism: Compounds like 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol () use the 2-naphthol group, which introduces hydrogen-bonding capabilities (O–H⋯N interactions) absent in the sulfonyl-linked target compound.

Analytical Characterization

  • Spectroscopic Data :
    • Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate () is characterized by SMILES (COC(…)C=O) and InChI identifiers, providing benchmarks for verifying sulfonylpyrrolidine derivatives.
    • Fluorolintane isomers () use GC-MS and NMR for isomer differentiation, applicable to assessing purity in sulfonamide analogues.
  • Crystallographic Insights :
    Dihedral angles (~72°) between aromatic rings in naphthol derivatives () suggest conformational rigidity, contrasting with the flexible pyrrolidine-sulfonyl linkage in the target compound.

Comparative Data Table

Compound Core Structure Key Substituents Key Properties Reference
This compound Pyrrolidine + Naphthalene 2-Sulfonyl linkage High polarity, H-bond acceptor
Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate Pyrrolidine + Naphthalene 2-Sulfonyl + 2-ester Enhanced solubility, ester hydrolysis
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)propenone Pyridine + Naphthalene Propenone bridge Conjugated π-system, catalytic synthesis
1-Nitronaphthalene Naphthalene 1-Nitro group Electron-deficient ring, explosive
Fluorolintane Isomers Pyrrolidine Fluorophenyl + phenethyl Opioid receptor activity

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